D-(+)-Galacturonic acid monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

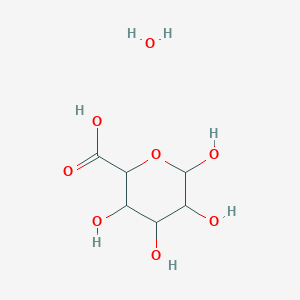

D-(+)-Galacturonic acid monohydrate: is a monosaccharide derivative that is a key component of pectin, a polysaccharide found in the cell walls of plants. It is an oxidized form of D-galactose, where the hydroxyl group at the C-6 position is replaced by a carboxyl group. This compound is significant in various biochemical and industrial processes due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-(+)-Galacturonic acid monohydrate can be synthesized through the oxidation of D-galactose. One common method involves the use of nitric acid as an oxidizing agent under controlled conditions. The reaction typically requires careful temperature regulation to prevent over-oxidation and degradation of the product.

Industrial Production Methods: Industrial production of this compound often involves the extraction and hydrolysis of pectin from citrus fruits or apple pomace. The pectin is then subjected to enzymatic or chemical hydrolysis to release D-(+)-Galacturonic acid, which is subsequently purified and crystallized to obtain the monohydrate form.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: D-(+)-Galacturonic acid can undergo further oxidation to form galactaric acid.

Reduction: It can be reduced to form D-galactose.

Esterification: The carboxyl group can react with alcohols to form esters.

Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Nitric acid, potassium permanganate.

Reduction: Sodium borohydride, hydrogen gas with a catalyst.

Esterification: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts.

Substitution: Halogenating agents, acylating agents.

Major Products:

Galactaric acid: from oxidation.

D-galactose: from reduction.

Esters: from esterification reactions.

Scientific Research Applications

Chemistry: D-(+)-Galacturonic acid monohydrate is used as a starting material for the synthesis of various organic compounds. It is also employed in the study of carbohydrate chemistry and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the metabolism of pectin and its role in plant cell wall structure and function. It is also used in the production of bioactive oligosaccharides.

Medicine: this compound has potential applications in drug delivery systems and as a component of biodegradable polymers for medical use. It is also being investigated for its role in modulating gut microbiota and its potential prebiotic effects.

Industry: In the food industry, this compound is used in the production of pectin-based gelling agents and stabilizers. It is also used in the manufacture of biodegradable plastics and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of D-(+)-Galacturonic acid monohydrate involves its interaction with various enzymes and receptors in biological systems. In plants, it is a substrate for pectinase enzymes, which break down pectin into simpler sugars. In the human gut, it can be fermented by beneficial bacteria, leading to the production of short-chain fatty acids that have various health benefits.

Comparison with Similar Compounds

D-Gluconic acid: Another oxidized sugar acid, but derived from glucose.

D-Galactose: The non-oxidized form of D-(+)-Galacturonic acid.

Galactaric acid: The fully oxidized form of D-(+)-Galacturonic acid.

Uniqueness: D-(+)-Galacturonic acid monohydrate is unique due to its specific role in the structure and function of pectin. Unlike D-Gluconic acid, which is derived from glucose, D-(+)-Galacturonic acid is derived from galactose and has distinct chemical properties and reactivity. Its ability to form gels and interact with other polysaccharides makes it particularly valuable in both biological and industrial applications.

Biological Activity

D-(+)-Galacturonic acid monohydrate (GalA) is a sugar acid derived from pectin, which is a polysaccharide found in plant cell walls. This compound has garnered attention due to its various biological activities, particularly in the fields of nutrition, cancer research, and microbiology. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential applications.

- Molecular Formula : C₆H₈O₇·H₂O

- Molecular Weight : 212.15 g/mol

- CAS Number : 91510-62-2

- Solubility : Soluble in water

1. Antioxidant Properties

D-(+)-Galacturonic acid exhibits significant antioxidant activity. Research indicates that low molecular weight oligo-galacturonic acids derived from pectin can scavenge free radicals effectively. In a study involving microbial degradation of pectin, oligo-galacturonic acids showed a radical scavenging activity (RSA) of 74% and 69% at a concentration of 40 mg/mL for Alcaligenes faecalis and Paenibacillus polymyxa, respectively .

2. Anticancer Effects

D-(+)-Galacturonic acid has been investigated for its potential anticancer properties. In vitro studies demonstrated that oligo-galacturonic acids can inhibit the growth of cancer cells, including MCF-7 breast cancer cells, with survival rates dropping to as low as 7% after treatment with certain concentrations . The mechanism appears to involve apoptosis induction and interaction with galectin-3, a protein linked to cancer progression.

3. Microbial Activity

The compound plays a role in the modulation of gut microbiota. Its metabolism by gut bacteria can lead to the production of bioactive compounds that may enhance gut health and immune function. The enzymatic degradation of pectin by specific bacterial strains results in the formation of unsaturated galacturonic acids that possess antimicrobial properties .

The biological activities of D-(+)-Galacturonic acid are attributed to several mechanisms:

- Interaction with Cell Membranes : GalA can interact with cell membranes, facilitating the uptake of other therapeutic agents.

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

- Radical Scavenging : Its structure allows it to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Study on Anticancer Activity

A notable study investigated the effects of oligo-galacturonic acids on MCF-7 cells. The results indicated that treatment with these compounds led to a significant reduction in cell viability, suggesting potential for use as a complementary therapy in cancer treatment .

Microbial Degradation Study

In another study focusing on the microbial degradation of pectin-rich apple waste, researchers observed that the products formed included various oligo-galacturonic acids which exhibited notable antioxidant and antimicrobial properties . This highlights the potential for utilizing D-(+)-Galacturonic acid in waste valorization processes.

Data Tables

Properties

Molecular Formula |

C6H12O8 |

|---|---|

Molecular Weight |

212.15 g/mol |

IUPAC Name |

3,4,5,6-tetrahydroxyoxane-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C6H10O7.H2O/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);1H2 |

InChI Key |

BGHPCEJXDOGRGW-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.